molecular formula C12H9N3O5S B1678950 Nitazoxanide CAS No. 55981-09-4

Nitazoxanide

Número de catálogo: B1678950
Número CAS: 55981-09-4
Peso molecular: 307.28 g/mol
Clave InChI: YQNQNVDNTFHQSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de nitazoxanida implica la reacción del ácido acetilsalicílico con 2-amino-5-nitrotiazol en presencia de un agente condensante y un catalizador. La mezcla de reacción se enfría, filtra, se decapa, se seca, se concentra y se refina para obtener nitazoxanida . Los agentes condensantes utilizados pueden incluir N,N'-carbonildiimidazol, 2-(7-aza-1H-benzotriazol-1-il)-1,1,3,3-tetrametiluronium hexafluorofosfato y benzotriazol-1-il-oxi-tris(dimetilamino)fosfonio hexafluorofosfato. También se emplean catalizadores como 4-dimetilaminopiridina, 1-hidroxibenzotriazol y N-hidroxi-7-azabenzotriazol .

Métodos de producción industrial: Un proceso industrial mejorado para nitazoxanida involucra una síntesis de un solo recipiente a partir de 1,1-dimetoxi-N,N-dimetilmetanamina para preparar 5-nitrotiazol-2-amina. El producto final se purifica por precipitación y los intermediarios se confirman mediante técnicas espectroscópicas como la espectroscopia infrarroja por transformada de Fourier, la resonancia magnética nuclear y la espectrometría de masas de alta resolución .

Análisis De Reacciones Químicas

Hydrolysis

Hydrolysis is a significant degradation pathway for nitazoxanide, particularly under alkaline conditions .

  • Alkaline Hydrolysis: this compound is highly unstable in alkaline media, leading to rapid degradation. The process involves the hydrolysis of both the amide and ester linkages within the molecule. Initial degradation results in acetylsalicylic acid, salicylic acid, and 5-nitro-1,3-thiazol-2-amine. Further alkaline hydrolysis leads to the de-acetylation of acetylsalicylic acid, producing salicylic acid .

  • Acidic Hydrolysis: While less pronounced than alkaline hydrolysis, acidic conditions can also induce degradation. A study reported that a degradation product forms after degradation in 1.0 M HCl under reflux .

Photodegradation

Photodegradation of this compound can occur in aqueous solutions, facilitated by photocatalysts .

  • Photocatalytic Degradation: Crystalline bismuth (oxy)iodide heterostructures can mediate the photodegradation of this compound through hydrolysis, yielding acetylsalicylic acid and an aminonitrothiazole. Subsequent reactions include deacetylation and decarboxylation .

  • Role of Radicals: Photoexcited holes and hydroxyl radicals play a crucial role in the photocatalytic degradation process .

Reactions with Hydroxyl Radicals

This compound can react with hydroxyl radicals (\cdot
OH) in aqueous environments, leading to its degradation .

  • Reaction Mechanisms: The reaction proceeds through hydrogen atom transfer (HAT) from carbon or nitrogen atoms of this compound to the \cdot
    OH radical and \cdot
    OH addition to the carbon atoms of this compound .

  • Thermodynamic Favorability: Reactions at specific sites (R1, R5, and R6) on the this compound molecule are thermodynamically favorable, with the R5 channel being the most kinetically favorable. This leads to the formation of tizoxanide (2-hydroxy-N-(5-nitro-2-thiazolyl)benzamide) as the major degradation product .

  • Half-Life: The half-life of this compound degradation by \cdot
    OH radicals varies from 14 to 138 days, depending on the concentration of \cdot
    OH radicals and temperature .

Degradation Products and Toxicity

The degradation of this compound results in several products, with varying levels of toxicity .

  • Tizoxanide: Tizoxanide, the deacetylated form of this compound, is a major degradation product and active metabolite . Studies indicate that tizoxanide can be more toxic than this compound under certain conditions .

  • Increased Cytotoxicity: The major degradation product of this compound has shown higher cytotoxicity at a concentration of 40 μg mL(-1) after 48 h of incubation, under tested conditions .

Stability Studies

Stability studies under various stress conditions reveal the degradation pathways and products of this compound .

  • Stress Conditions: this compound is subjected to thermal, acidic, alkaline, oxidative, and photolytic stress to identify and characterize degradation products .

  • Analytical Methods: Stability-indicating methods such as derivative spectrophotometry, chemometrics, and TLC-densitometry are used to quantify this compound in the presence of its degradation products .

Cocrystals and Degradation

  • Cocrystal Formation: this compound forms cocrystals with succinic acid and glutaric acid. These cocrystals are linked through supramolecular heterodimeric synthons .

  • Stability in Aqueous Solutions: this compound cocrystals decompose into physical phase mixtures when exposed to aqueous solutions simulating physiological gastrointestinal conditions .

Reaction Rate Constants

Reaction rate constants provide quantitative measures of the degradation kinetics of this compound .

  • With Hydroxyl Radicals: The reaction rate constant for this compound degradation by \cdot
    OH radicals has been calculated using computational methods, with values around 5.04×1012cm3mol1s15.04\times 10^{12}\text{cm}^3\text{mol}^{-1}\text{s}^{-1}
    .

  • Temperature Dependence: The degradation rate is temperature-dependent, with half-lives varying from 14 to 138 days in the temperature range of 273.15-310 K .

These studies collectively emphasize the importance of considering degradation pathways and products in the formulation, storage, and environmental impact assessment of this compound.

Aplicaciones Científicas De Investigación

Antiparasitic Uses

Nitazoxanide is effective against various protozoan infections:

  • Giardia lamblia : Used to treat giardiasis with demonstrated efficacy in clinical trials .
  • Cryptosporidium parvum : Effective in treating cryptosporidiosis, especially in immunocompromised individuals .
  • Helminths : Shows activity against soil-transmitted helminths like Trichuris trichiura and Ascaris lumbricoides, with high cure rates reported in clinical settings .

Antiviral Properties

This compound has been investigated for its antiviral effects:

  • Influenza and Other Respiratory Viruses : Clinical studies suggest it may reduce the duration of symptoms in influenza and other viral infections, including coronaviruses .
  • COVID-19 : Emerging research indicates potential benefits in managing symptoms associated with SARS-CoV-2 infection, with this compound showing activity against other coronaviruses in vitro .

Bacterial Infections

While primarily known for its antiparasitic and antiviral properties, this compound also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum action makes it a candidate for further exploration in treating bacterial infections .

Drug Repositioning Potential

This compound's established safety profile and existing market presence make it a prime candidate for drug repositioning. Researchers are exploring its use in various conditions beyond its original indications:

  • Cancer Treatment : Investigations are ongoing into its potential role as an adjunct therapy in certain cancers due to its ability to induce apoptosis in cancer cells .
  • Inflammatory Diseases : Its anti-inflammatory properties are being studied, particularly in models of skin inflammation and other inflammatory conditions .

Case Studies and Clinical Trials

Several clinical trials have underscored the efficacy of this compound across different applications:

StudyConditionFindings
COVID-19Reduced symptom duration compared to placebo; active against SARS-CoV-2 in vitro.
GiardiasisHigh cure rates reported; effective dosage established (500 mg twice daily).
CryptosporidiosisSignificant improvement noted in immunocompromised patients; safety profile well-established.

Actividad Biológica

Nitazoxanide (NTZ) is a nitrothiazole compound initially developed as an anti-parasitic agent, but its biological activity has expanded significantly, revealing a broad spectrum of antiviral and antimicrobial properties. This article delves into the mechanisms, efficacy, and clinical applications of this compound, supported by data tables and case studies.

This compound exerts its effects primarily through the inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) , which is crucial for anaerobic energy metabolism in protozoa and anaerobic bacteria. This inhibition disrupts energy production, leading to the death of susceptible organisms . Additionally, this compound has been shown to enhance the production of type I interferons in response to viral infections, contributing to its antiviral effects .

Antiviral Activity

This compound demonstrates potent activity against various viruses, including:

  • Influenza viruses : Effective against multiple strains, including H1N1 and H3N2.
  • Coronaviruses : In vitro studies indicate potential efficacy against SARS-CoV-2.
  • Hepatitis viruses : Shows promise in treating chronic hepatitis B and C.
  • Norovirus and Rotavirus : Clinical trials have explored its role in treating viral gastroenteritis.

Table 1: Summary of this compound's Antiviral Activity

Virus TypeEfficacyReference
Influenza A/BIC50 values < 10 µM
SARS-CoV-2Significant viral load reduction
Hepatitis B/CClinical improvement observed
NorovirusReduced symptoms in trials

Antimicrobial Activity

Beyond its antiviral properties, this compound also exhibits broad-spectrum antimicrobial activity. It is effective against various gram-positive and gram-negative bacteria, as well as several protozoa and helminths.

Table 2: Summary of this compound's Antimicrobial Activity

PathogenActivityReference
Clostridium difficileComparable efficacy to metronidazole
Helicobacter pyloriIn vitro activity confirmed
Protozoa (e.g., Giardia)Effective treatment observed

Clinical Studies

Clinical trials have provided insights into the efficacy of this compound across various conditions:

  • COVID-19 : A study involving 392 patients with mild COVID-19 showed that treatment with this compound resulted in a 55% reduction in viral load compared to 45% in the placebo group. Notably, 29.9% of patients treated with this compound tested negative for SARS-CoV-2 after five days .
  • Clostridium difficile Colitis : In a randomized trial comparing this compound to metronidazole, this compound demonstrated similar or superior efficacy in treating C. difficile infections .
  • Rubella Virus : A case series involving seven patients with vaccine-derived rubella showed that one patient had significant clinical improvement following this compound treatment .

Table 3: Key Clinical Findings

ConditionOutcomeReference
Mild COVID-19Viral load reduction (55%)
C. difficile ColitisComparable efficacy to metronidazole
RubellaSignificant improvement in one case

Propiedades

IUPAC Name

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQNVDNTFHQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5033757
Record name Nitazoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.55e-03 g/L
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The most widely accepted mechanism of NTZ is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle. In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes. In addition, this drug also inhibits the glutathione-S-transferase (a major detoxifying enzyme) and modulates the Avr-14 gene, encoding for the alpha-type subunit of glutamate-gated chloride ion channel present in nematodes. Aside from its well understood non-competitive inhibition of the PFOR in anaerobic bacteria, NTZ also demonstrates various other antibacterial mechanisms. It inhibits pyruvate dehydrogenase in E Coli, disrupts the membrane potential and pH homeostasis in the Mycobacterium tuberculosis, suppresses the chaperone/usher (CU) pathway of the gram-negative bacteria, and stimulates host macrophage autophagy in tuberculosis patients. NTZ also suppresses viral replication by inhibiting the maturation of the viral hemagglutinin and the viral transcription factor immediate early 2 (IE2) as well as by activating the eukaryotic translation initiation factor 2α (an antiviral intracellular protein). Lastly, NTZ exhibits an inhibitory effect on tumor cell progression by altering drug detoxification (glutathione-S-transferase P1), unfolded protein response, autophagy, anti-cytokines activity, and c-Myc inhibition.
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

55981-09-4
Record name Nitazoxanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55981-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitazoxanide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NITAZOXANIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitazoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITAZOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 °C
Record name Nitazoxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitazoxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitazoxanide
Reactant of Route 2
Reactant of Route 2
Nitazoxanide
Reactant of Route 3
Reactant of Route 3
Nitazoxanide
Reactant of Route 4
Reactant of Route 4
Nitazoxanide
Reactant of Route 5
Reactant of Route 5
Nitazoxanide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nitazoxanide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.